Methyl decahydroquinoline-2-carboxylate hydrochloride
Overview
Description
Methyl decahydroquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The targets of quinoline derivatives can vary widely depending on the specific compound. Some quinoline derivatives are used as antimalarial drugs and target the heme detoxification pathway in the malaria parasite .
Mode of Action
The mode of action of quinoline derivatives can also vary. For example, some quinoline-based antimalarials are thought to inhibit heme detoxification within the malaria parasite, leading to the accumulation of toxic heme and parasite death .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific structure and target. For instance, antimalarial quinolines affect the heme detoxification pathway .
Pharmacokinetics
The ADME properties of quinoline derivatives can vary. Many are well-absorbed and extensively metabolized in the liver .
Result of Action
The result of the action of quinoline derivatives depends on their specific targets and modes of action. Antimalarial quinolines, for example, can lead to the death of the malaria parasite .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl decahydroquinoline-2-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, causing changes in gene expression. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl decahydroquinoline-2-carboxylate hydrochloride typically involves the reaction of quinoline derivatives with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl decahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Methyl decahydroquinoline-2-carboxylate hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: Shares a similar quinoline backbone but lacks the methyl and decahydro modifications.
Decahydroquinoline: Similar structure but without the carboxylate and hydrochloride groups.
Methyl quinoline-2-carboxylate: Similar but lacks the decahydro modification.
Uniqueness
Methyl decahydroquinoline-2-carboxylate hydrochloride is unique due to its combination of the quinoline backbone with methyl, decahydro, and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLDWOPSDDKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCCCC2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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